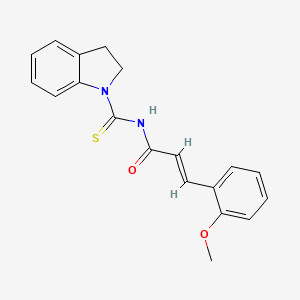![molecular formula C41H39F5N4O8S B14797831 (2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Arg(Pmc)-OPfp: is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. The compound consists of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group for the amine, arginine (Arg) as the amino acid, 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) as a protecting group for the guanidino side chain of arginine, and pentafluorophenyl (OPfp) as an ester for activation in peptide coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Pmc)-OPfp involves multiple steps:
Protection of Arginine: Arginine is first protected at the guanidino group using 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) in the presence of a base like triethylamine.
Fmoc Protection: The amino group of the protected arginine is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Activation: The carboxyl group of the Fmoc-Arg(Pmc) is activated by reacting with pentafluorophenol (Pfp) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Fmoc-Arg(Pmc)-OPfp
Industrial Production Methods: Industrial production of Fmoc-Arg(Pmc)-OPfp follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of arginine are protected using Pmc-Cl.
Fmoc Protection: The protected arginine is then subjected to Fmoc protection.
Activation: The final activation step involves the use of automated systems to ensure consistency and purity
化学反応の分析
Types of Reactions:
Deprotection: Fmoc-Arg(Pmc)-OPfp undergoes deprotection reactions to remove the Fmoc and Pmc groups. The Fmoc group is typically removed using piperidine, while the Pmc group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide coupling reactions where the OPfp ester reacts with the amino group of another amino acid to form a peptide bond
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.
Coupling: DCC or other carbodiimides for activation, pentafluorophenol for ester formation
Major Products:
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-Arg(Pmc)-OPfp is widely used in the synthesis of peptides, including therapeutic peptides and research peptides
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for studying protein-protein interactions and enzyme functions
Medicine:
Drug Development: Peptides synthesized using Fmoc-Arg(Pmc)-OPfp are used in the development of peptide-based drugs for various diseases
Industry:
作用機序
Mechanism:
Peptide Bond Formation: Fmoc-Arg(Pmc)-OPfp facilitates the formation of peptide bonds through the activation of the carboxyl group by the OPfp ester, which then reacts with the amino group of another amino acid
Molecular Targets and Pathways:
類似化合物との比較
Fmoc-Arg(Pbf)-OPfp: Similar to Fmoc-Arg(Pmc)-OPfp but uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group for arginine
Fmoc-Arg(Mtr)-OPfp: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group
Uniqueness:
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRWMCDEBEALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39F5N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)
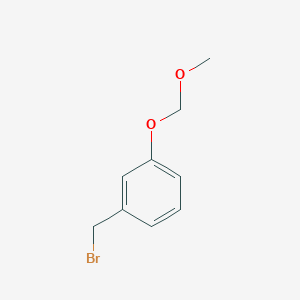
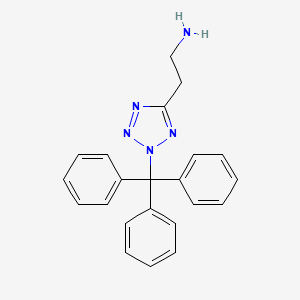
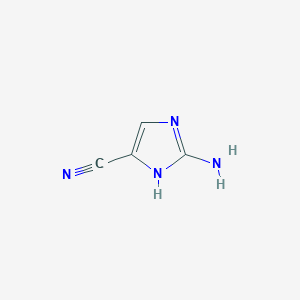
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

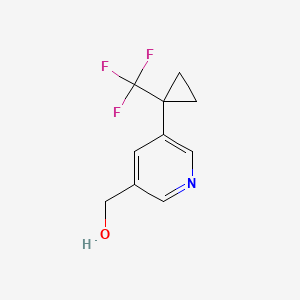
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
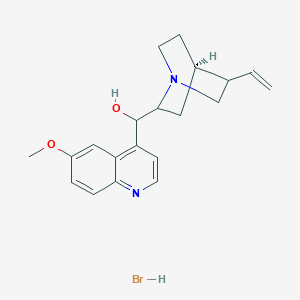
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
